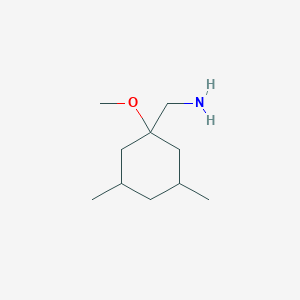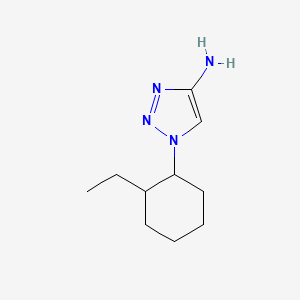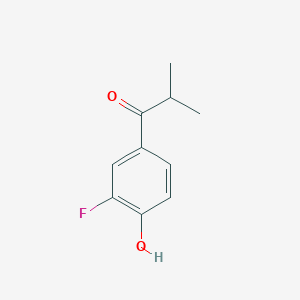
2-Chloro-6-(oxetan-3-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(oxetan-3-yloxy)aniline: is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound is characterized by the presence of a chloro group at the second position and an oxetane ring at the sixth position of the aniline structure. It is primarily used for research purposes and has applications in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-6-(oxetan-3-yloxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and oxetane derivatives.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride (NaH), and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Procedure: The oxetane derivative is reacted with 2-chloroaniline under the specified conditions to yield the desired product.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
2-Chloro-6-(oxetan-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Corresponding oxidized products
Reduction: Corresponding reduced products
Substitution: Substituted aniline derivatives
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(oxetan-3-yloxy)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The oxetane ring in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting various biochemical pathways. The chloro group can also participate in substitution reactions, further modifying the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
2-Chloroaniline: Lacks the oxetane ring, making it less reactive in certain chemical reactions.
6-(Oxetan-3-yloxy)aniline: Lacks the chloro group, affecting its reactivity and biological activity.
2-Chloro-4-(oxetan-3-yloxy)aniline: Similar structure but with the oxetane ring at a different position, leading to different reactivity and applications.
Uniqueness:
2-Chloro-6-(oxetan-3-yloxy)aniline is unique due to the presence of both the chloro group and the oxetane ring, which impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H10ClNO2 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
2-chloro-6-(oxetan-3-yloxy)aniline |
InChI |
InChI=1S/C9H10ClNO2/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6H,4-5,11H2 |
InChI-Schlüssel |
UXINJOMGTQFNQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC2=C(C(=CC=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15274060.png)

amine](/img/structure/B15274079.png)
![(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B15274084.png)






![[2-(Azetidin-3-yloxy)acetyl]urea](/img/structure/B15274131.png)


